Fmoc-HomoCys(Mmt)-OH Fmoc-HomoCys(Mmt)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240304
InChI: InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)
SMILES:
Molecular Formula: C39H35NO5S
Molecular Weight: 629.8 g/mol

Fmoc-HomoCys(Mmt)-OH

CAS No.:

Cat. No.: VC16240304

Molecular Formula: C39H35NO5S

Molecular Weight: 629.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-HomoCys(Mmt)-OH -

Specification

Molecular Formula C39H35NO5S
Molecular Weight 629.8 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid
Standard InChI InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)
Standard InChI Key PVIDVOXNTFAMDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-HomoCys(Mmt)-OH (IUPAC name: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid) is a modified homocysteine derivative with a molecular formula of C39H35NO5S\text{C}_{39}\text{H}_{35}\text{NO}_{5}\text{S} and a molecular weight of 629.8 g/mol. The Fmoc group protects the α-amino group, while the Mmt group shields the thiol functionality, ensuring stability during iterative coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC39H35NO5S\text{C}_{39}\text{H}_{35}\text{NO}_{5}\text{S}
Molecular Weight629.8 g/mol
Protection GroupsFmoc (amino), Mmt (thiol)
CAS Number887644-62-4

The compound’s structure allows orthogonal deprotection: the Fmoc group is removed under basic conditions (e.g., piperidine), while the Mmt group requires mild acids like trifluoroacetic acid (TFA) . This selectivity is pivotal for sequential peptide elongation and post-synthetic modifications.

Synthesis and Preparation Methods

The synthesis of Fmoc-HomoCys(Mmt)-OH involves a two-step protection strategy:

  • Fmoc Protection: L-homocysteine reacts with Fmoc-chloride in the presence of a base (e.g., sodium carbonate), yielding Fmoc-L-homocysteine.

  • Mmt Protection: The thiol group of the intermediate is protected using 4-methoxytrityl chloride under basic conditions (e.g., triethylamine).

Industrial-scale production optimizes these steps for yield and purity, often employing automated synthesizers to streamline SPPS workflows .

Table 2: Common Reagents and Reaction Conditions

StepReagents/Conditions
Fmoc ProtectionFmoc-Cl, Na2_2CO3_3, DMF, 0–4°C
Mmt Protection4-Methoxytrityl-Cl, Et3_3N, DCM, RT
DeprotectionFmoc: Piperidine/DMF; Mmt: 1–3% TFA/DCM-TES

The Mmt group’s mild deprotection conditions minimize side reactions, preserving peptide integrity during synthesis .

Applications in Scientific Research

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-HomoCys(Mmt)-OH is integral to SPPS, where it is coupled to resin-bound peptides using activators like HATU or DIC with HOAt . The Mmt group’s stability under Fmoc deprotection conditions allows sequential addition of amino acids, enabling the synthesis of long or structurally complex peptides. For example, the patent WO2017060339A1 highlights its use in synthesizing barusiban, a therapeutic peptide, via iterative coupling and deprotection steps .

Drug Development

Peptides incorporating homocysteine residues are explored for their enhanced bioavailability and target specificity. The Mmt group’s selective removal facilitates disulfide bond formation, critical for stabilizing peptide therapeutics like eptifibatide.

Bioconjugation and Material Science

The thiol group, exposed after Mmt deprotection, enables site-specific conjugation to biomarkers or polymers. This property is leveraged in creating peptide-drug conjugates and self-assembling nanomaterials for biomedical applications.

Comparison with Analogous Protecting Groups

The choice of thiol-protecting groups significantly impacts synthesis efficiency.

Table 3: Thiol-Protecting Group Comparison

GroupDeprotection ConditionsStabilityApplications
Mmt1–3% TFA/DCM-TESHighSensitive peptides
Trt0.5–1% TFA/DCMModerateGeneral SPPS
AcmI2_2/MeOHLowOxidative environments

The Mmt group’s acid-labile nature offers a balance between stability and mild deprotection, reducing side reactions in acid-sensitive sequences .

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